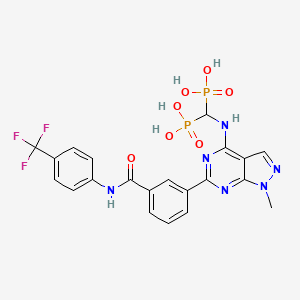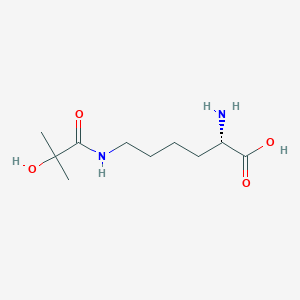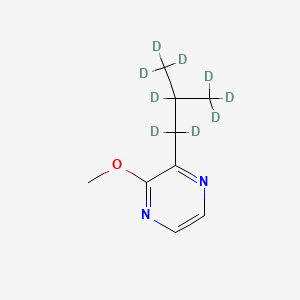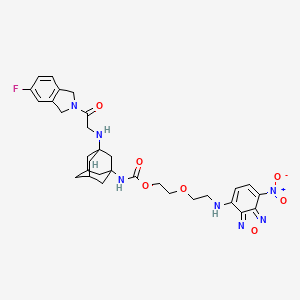
GGPPS inhibitor RB-07-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RB-07-16 is a novel C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonate inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound has shown significant antitumor efficacy in multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer .
Preparation Methods
The synthesis of RB-07-16 involves the substitution of pyrazolo[3,4-d]pyrimidine at the C6 position with bisphosphonate groups. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution at the C6 position:
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Chemical Reactions Analysis
RB-07-16 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bisphosphonate groups.
Substitution: Nucleophilic substitution reactions are common, especially at the C6 position.
Hydrolysis: The bisphosphonate groups can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RB-07-16 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of hGGPPS and its effects on cellular processes.
Biology: The compound is used to investigate the role of geranylgeranylation in cell signaling and cancer progression.
Medicine: RB-07-16 has shown promise as a potential therapeutic agent for treating multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer.
Mechanism of Action
RB-07-16 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase (hGGPPS). This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for cell proliferation, differentiation, and survival. By inhibiting hGGPPS, RB-07-16 downregulates the prenylation of proteins like Rap-1A, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
RB-07-16 is compared with other similar compounds, such as:
C2-substituted purine-based bisphosphonates: These compounds also inhibit hGGPPS but differ in their substitution patterns and efficacy.
Other pyrazolo[3,4-d]pyrimidine derivatives: These compounds have different substituents at various positions, affecting their biological activity and stability.
RB-07-16 is unique due to its specific C6 substitution with bisphosphonate groups, which enhances its antitumor efficacy and metabolic stability .
Properties
Molecular Formula |
C21H19F3N6O7P2 |
|---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
[[[1-methyl-6-[3-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19F3N6O7P2/c1-30-18-15(10-25-30)17(29-20(38(32,33)34)39(35,36)37)27-16(28-18)11-3-2-4-12(9-11)19(31)26-14-7-5-13(6-8-14)21(22,23)24/h2-10,20H,1H3,(H,26,31)(H,27,28,29)(H2,32,33,34)(H2,35,36,37) |
InChI Key |
WUZPMXBCFREYEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC(P(=O)(O)O)P(=O)(O)O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)



![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)




